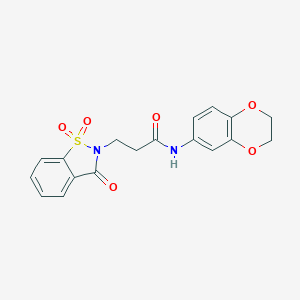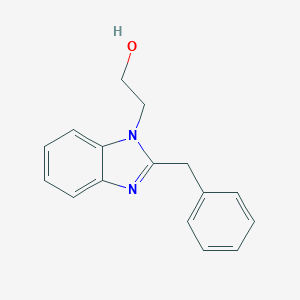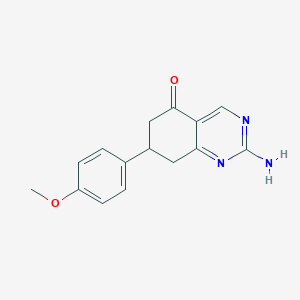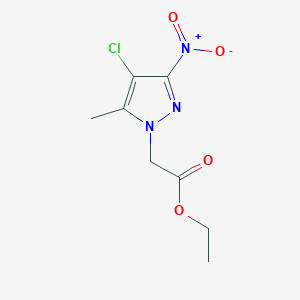
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound that features both benzodioxin and benzisothiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Benzisothiazole Moiety: This often involves the reaction of ortho-aminothiophenol with carboxylic acids or their derivatives, followed by oxidation to introduce the sulfone group.
Coupling of the Two Moieties: The final step would involve the coupling of the benzodioxin and benzisothiazole moieties through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzisothiazole moieties.
Reduction: Reduction reactions can target the sulfone group in the benzisothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzodioxin and benzisothiazole structures can act as ligands in catalytic processes.
Materials Science: These compounds may be used in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Biochemistry: Used as probes or inhibitors in biochemical assays.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Environmental Science: Applications in the detection and remediation of environmental pollutants.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with these structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide lies in its specific combination of benzodioxin and benzisothiazole moieties, which may confer unique biological activities or chemical properties not observed in other similar compounds.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-17(19-12-5-6-14-15(11-12)26-10-9-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,11H,7-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDITLGHNDGFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B510075.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B510078.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)


![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)
![Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B510102.png)

![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B510109.png)

![4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B510112.png)
